molecular formula C19H13NO3S B11716571 6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B11716571
M. Wt: 335.4 g/mol
InChI Key: VQCUKZRPXAZGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chromenone core, a thiazole ring, and a methoxy group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxyacetophenone with a thioamide derivative under acidic conditions to form the thiazole ring. This intermediate is then subjected to cyclization with an appropriate aldehyde to yield the final chromenone structure. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dihydrochromenones, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-(3’,4’,5’-trimethoxy-benzoyl)-1H-indole: Known for its potent antitumor activity.

    4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine: Studied for its potential therapeutic applications.

Uniqueness

6-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance.

Properties

Molecular Formula

C19H13NO3S

Molecular Weight

335.4 g/mol

IUPAC Name

6-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one

InChI

InChI=1S/C19H13NO3S/c1-22-14-7-8-17-13(9-14)10-15(19(21)23-17)16-11-24-18(20-16)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

VQCUKZRPXAZGDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.